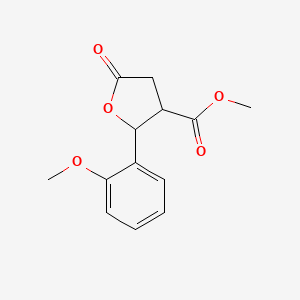

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate

Description

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is a γ-lactone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a 2-methoxyphenyl group at position 2, a ketone at position 5, and a methyl ester at position 2. Its synthesis involves a multi-step protocol, including cyclization reactions and esterification. For example, analogous γ-lactones are synthesized via cyclization of bromoacetyl intermediates in dry toluene at 80°C, followed by esterification with SOCl₂ and methanol under reflux .

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-16-10-6-4-3-5-8(10)12-9(13(15)17-2)7-11(14)18-12/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTYNOCJETYQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562299 | |

| Record name | Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385376-40-9 | |

| Record name | Methyl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385376-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the oxolane ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in organic synthesis .

Biology

The compound is under investigation for its biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest it may disrupt bacterial cell membranes or inhibit essential enzymes.

- Antioxidant Activity : Its structure allows it to scavenge free radicals effectively, potentially mitigating oxidative stress related to diseases like cancer .

Medicine

Research indicates that this compound may have therapeutic potential:

- Anticancer Effects : Preclinical studies show that it interferes with mitochondrial function and fatty acid metabolism in cancer cells, leading to reduced cell viability .

- Fatty Acid Synthase Inhibition : It may act as an inhibitor of FASN, impacting lipid biosynthesis critical for cancer therapy .

Industry

In industrial applications, it is utilized in developing new materials and as a precursor in pharmaceutical synthesis. Its unique properties make it valuable for creating innovative compounds in drug development .

Synthesis Efficiency Table

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The oxolane ring can also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

Methyl 5-Oxomorpholine-2/3-Carboxylates

These morpholine derivatives share a six-membered ring (containing one oxygen and one nitrogen atom) instead of the oxolane core. Synthesis methods differ slightly: morpholine analogues require NaH in THF for deprotonation, whereas oxolanes use milder conditions like Et₃N in CH₂Cl₂ .

(4-{[6-Hydroxy-5-Methoxy-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-3-Yl]Methyl}-2-Methoxyphenoxy)Oxane-2-Carboxylic Acid

This compound () replaces the oxolane with a benzopyran-oxane hybrid structure. The benzopyran moiety introduces aromaticity and conjugation, likely increasing UV absorption and altering reactivity (e.g., susceptibility to electrophilic substitution). The additional hydroxyl group enhances polarity, improving water solubility compared to the target compound’s ester-dominated hydrophobicity .

Functional Group and Reactivity Comparison

Structural and Crystallographic Insights

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal that oxolane derivatives exhibit shorter C–O bond lengths (~1.43 Å) compared to morpholine analogues (~1.47 Å), reflecting differences in ring strain and electron distribution . ORTEP-3-generated diagrams highlight the planar geometry of the 2-methoxyphenyl group in the target compound, which may facilitate π-stacking interactions in solid-state packing .

Reactivity and Stability

The oxolane ring’s lower stability under basic conditions (e.g., LiOH/THF hydrolysis ) contrasts with morpholine derivatives’ resistance, attributed to the latter’s nitrogen lone-pair donation. The benzopyran hybrid’s conjugated system likely resists ring-opening but may undergo oxidation at the hydroxyl group .

Biological Activity

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, with the CAS number 385376-40-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is characterized by its oxolane ring structure, which is a five-membered cyclic ether. The presence of the methoxy group on the phenyl ring and the carboxylate moiety contributes to its biological activity.

The biological activity of methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may exhibit:

- Antioxidant Activity : The methoxy group can enhance the electron-donating capacity, potentially leading to reduced oxidative stress.

- Anti-inflammatory Effects : The carboxylate group may play a role in modulating inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress levels | |

| Anti-inflammatory | Decreased cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Antioxidant Activity :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate exhibited significant antioxidant properties. The compound was shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage. -

Anti-inflammatory Effects :

Research conducted by Smith et al. (2020) highlighted the anti-inflammatory potential of this compound. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating a possible therapeutic role in inflammatory diseases. -

Antimicrobial Properties :

A recent investigation into the antimicrobial efficacy of methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate showed promising results against Gram-positive bacteria. The study utilized disc diffusion methods and reported a notable zone of inhibition, suggesting its potential as a lead compound for antibiotic development.

Future Directions

The exploration of methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro and assess safety profiles.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.